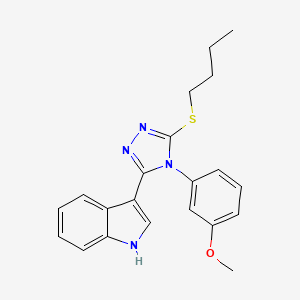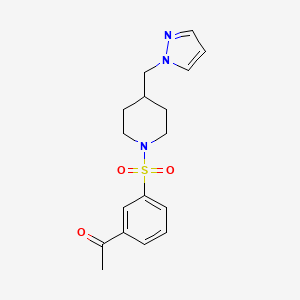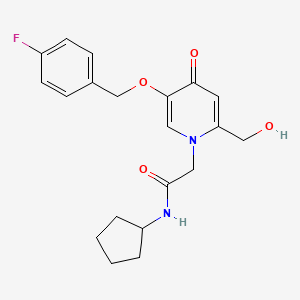![molecular formula C15H20N2O3S B2943125 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide CAS No. 2361827-20-3](/img/structure/B2943125.png)
3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide is a chemical compound that belongs to the class of oxazolidinones. It has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds between amino acids, thereby inhibiting the growth and replication of bacteria.
Biochemical and Physiological Effects
In addition to its antibacterial activity, 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. However, one of the limitations of this compound is its potential toxicity to mammalian cells. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the research on 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide. One area of interest is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other antibiotics to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential therapeutic applications in the treatment of bacterial infections.
Synthesis Methods
The synthesis of 3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide involves the condensation of 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylic acid with 2-acetylthiophene in the presence of triethylamine. The resulting compound is then reacted with ethyl chloroformate to form the intermediate, which is subsequently reacted with (R)-2-amino-1-propanol to yield the final product.
Scientific Research Applications
3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide has been studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, this compound has also been investigated for its potential use in the treatment of tuberculosis.
properties
IUPAC Name |
3-(prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-14(18)16-7-5-15(19)17-11-6-8-20-12(10-11)13-4-3-9-21-13/h2-4,9,11-12H,1,5-8,10H2,(H,16,18)(H,17,19)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCBNVULDOPMH-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1CCOC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCC(=O)N[C@@H]1CCO[C@H](C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943042.png)
![2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2943043.png)
![2,5-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2943044.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943045.png)
![5-benzyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943047.png)


![2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2943055.png)
![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)

![6-(Phenylmethoxymethyl)spiro[3.3]heptan-2-one](/img/structure/B2943062.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)
